molecular formula C19H19N3O4 B8532585 1h-Indazole-1-carboxylic acid,6-[(2-hydroxybenzoyl)amino]-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,6-[(2-hydroxybenzoyl)amino]-,1,1-dimethylethyl ester

Cat. No. B8532585
M. Wt: 353.4 g/mol
InChI Key: ACIBFEHCWWOIMC-UHFFFAOYSA-N
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Patent
US06372759B1

Procedure details

To a stirring solution of salicylic acid (1.06 g, 7.7 mmol) and DMF (1 drop) in dichloromethane (100 mL) at 0° C. was added oxalyl chloride (1.13 mL, mmol). After 1 h, the ice bath was removed and stirring was continued for 3.5 h. Solvent was removed under vacuum with minimum heat, and after evacuating further to remove residual oxalyl chloride, the residue was redissolved in dichloromethane (80 mL) and cooled to 0° C. To this solution was then added a solution of 1-Boc-6-aminoindazole (1.86 g, 8 mmol) in dichloromethane (10 mL). After stirring for 10 min, triethylamine (1.24 mL, 8 mmol) was added. After 1 h, the solution was transferred to a separatory funnel and washed with cold water (200 mL). The organic layer was then washed with cold satd aq NaHCO3 (200 mL), dried over MgSO4, filtered and concentrated under vacuum. The product was chromatographed over silica gel (0 to 60% EtOAc in hexane) and recrystallized from dichloromethane/hexanes to give 0.482 g (17%) of crystals.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.24 mL
Type
reactant
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(Cl)(=O)C(Cl)=O.[C:17]([N:24]1[C:32]2[C:27](=[CH:28][CH:29]=[C:30]([NH2:33])[CH:31]=2)[CH:26]=[N:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18].C(N(CC)CC)C>CN(C=O)C.ClCCl>[C:17]([N:24]1[C:32]2[C:27](=[CH:28][CH:29]=[C:30]([NH:33][C:1](=[O:10])[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[OH:4])[CH:31]=2)[CH:26]=[N:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
1.13 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)N
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
was continued for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum with minimum heat
CUSTOM
Type
CUSTOM
Details
after evacuating further
CUSTOM
Type
CUSTOM
Details
to remove residual oxalyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dichloromethane (80 mL)
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with cold water (200 mL)
WASH
Type
WASH
Details
The organic layer was then washed with cold satd aq NaHCO3 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The product was chromatographed over silica gel (0 to 60% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
recrystallized from dichloromethane/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)NC(C1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.482 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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